Erdosteine Thioacid Disodium Salt

Catalog No.
S876001
CAS No.
254884-18-9
M.F
C8H11NNa2O5S2
M. Wt
311.278
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erdosteine Thioacid Disodium Salt

CAS Number

254884-18-9

Product Name

Erdosteine Thioacid Disodium Salt

IUPAC Name

disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate

Molecular Formula

C8H11NNa2O5S2

Molecular Weight

311.278

InChI

InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2

InChI Key

MYYRYICRQPFZPU-UHFFFAOYSA-L

SMILES

C(CS)C(C(=O)[O-])NC(=O)CSCC(=O)[O-].[Na+].[Na+]

Synonyms

N-[[(Carboxymethyl)thio]acetyl]homocysteine Disodium Salt; Erdosteine M1

Erdosteine Thioacid Disodium Salt (CAS 254884-18-9), also known as Erdosteine Metabolite 1 (M1) disodium salt, is the pharmacologically active, ring-opened derivative of the mucolytic prodrug erdosteine [1]. Unlike its parent compound, which features a closed thiolactone ring, this specific disodium salt provides an immediately available free sulfhydryl (-SH) group[2]. In procurement and material selection, this compound is primarily sourced by analytical laboratories and respiratory researchers who require a highly water-soluble, directly active thiol for in vitro assays, pharmacokinetic calibration curves, and cell-based models where the in vivo hepatic or alkaline hydrolysis of the prodrug cannot occur [1].

Attempting to substitute Erdosteine Thioacid Disodium Salt with the cheaper prodrug (erdosteine) or a generic in-class thiol like N-acetylcysteine (NAC) leads to critical failures in experimental and analytical workflows [1]. In cell-free or in vitro systems, the prodrug is entirely inert because it lacks the necessary alkaline or enzymatic conditions to open its thiolactone ring, yielding false-negative results in antioxidant or mucolytic assays [1]. Furthermore, substituting with NAC fails to replicate the unique pharmacological profile of the M1 metabolite; specifically, NAC lacks the distinct fimbrial-level anti-adhesion properties against bacterial pathogens that are intrinsic to the Erdosteine M1 molecular structure [2]. Finally, utilizing the free acid form of M1 instead of the disodium salt introduces solubility bottlenecks and stability issues in aqueous analytical buffers, compromising quantitative reproducibility.

Direct In Vitro ROS Scavenging Superiority vs. Prodrug and NAC

In cell-free antioxidant assays, the necessity of the pre-activated M1 form becomes quantitatively apparent. While the erdosteine prodrug exhibits 0% direct reactive oxygen species (ROS) reduction in vitro due to its closed ring, the M1 active metabolite demonstrates potent scavenging of H2O2 and HOCl[1]. When benchmarked against standard thiols, the M1 metabolite exhibits a scavenging affinity equivalent to 80% of glutathione (GSH), outperforming N-acetylcysteine (NAC), which measures at only 70% of GSH affinity under identical conditions [1].

Evidence DimensionROS Scavenging Affinity (Relative to GSH)
Target Compound DataErdosteine M1: ~80% of GSH affinity
Comparator Or BaselineErdosteine Prodrug: 0%; NAC: ~70% of GSH affinity
Quantified DifferenceM1 provides a 14% higher relative affinity than NAC and absolute superiority over the inert prodrug.
ConditionsIn vitro cell-free H2O2 and HOCl scavenging assays.

Procuring the M1 salt is mandatory for in vitro oxidative stress models, as the prodrug will yield false negatives and NAC will underrepresent the specific scavenging potency.

Exclusive Bacterial Anti-Adhesion Properties vs. Standard Mucolytics

A defining differentiator for the procurement of Erdosteine Thioacid Disodium Salt is its ability to inhibit bacterial adhesion to human mucosal cells—a property not shared by generic thiols. At concentrations of 2.5 to 10 µg/mL, the M1 metabolite significantly reduces the adhesiveness of both S. aureus and E. coli by interfering at the fimbrial level [1]. In direct contrast, equivalent concentrations of the erdosteine prodrug and the benchmark control N-acetylcysteine (NAC) are completely devoid of this anti-adhesion activity[1].

Evidence DimensionInhibition of S. aureus and E. coli mucosal adhesion
Target Compound DataSignificant reduction at 2.5 - 10 µg/mL
Comparator Or BaselineNAC and Erdosteine Prodrug: 0% reduction at identical concentrations
Quantified DifferenceAbsolute presence of anti-adhesion activity in M1 vs. complete absence in NAC and prodrug.
ConditionsIn vitro human mucosal epithelial cell adhesion assays.

Researchers studying respiratory infection and bacterial colonization must select the M1 metabolite, as standard mucolytics like NAC cannot replicate this specific anti-adhesion mechanism.

Aqueous Solubility and Analytical Stability vs. Free Acid Form

For pharmacokinetic profiling and therapeutic drug monitoring (TDM), the physical form of the reference standard is critical. The disodium salt of Erdosteine Thioacid (CAS 254884-18-9) offers rapid and complete dissolution in physiological and analytical aqueous buffers (pH 7.4), unlike the free acid form (CAS 121213-21-6), which exhibits poor aqueous solubility and requires organic co-solvents . This enhanced solubility ensures sharp, reproducible chromatographic peaks and prevents solvent-induced artifacts during LC-MS/MS calibration.

Evidence DimensionAqueous processability and dissolution for analytical standards
Target Compound DataDisodium Salt: Rapid, complete aqueous dissolution
Comparator Or BaselineFree Acid Form: Poor aqueous solubility, requiring organic co-solvents
Quantified DifferenceElimination of organic co-solvent requirements for physiological pH buffer preparation.
ConditionsPreparation of LC-MS/MS calibration curves and cell culture media.

Analytical and formulation buyers must prioritize the disodium salt to ensure stable, reproducible calibration curves and avoid solvent toxicity in cellular assays.

Pharmacokinetic (PK) and LC-MS/MS Reference Standards

Because erdosteine is rapidly metabolized in vivo, quantifying the active M1 metabolite is the standard method for determining bioavailability and bioequivalence. The disodium salt is the preferred procurement choice for analytical labs creating LC-MS/MS calibration curves due to its high aqueous solubility, stability, and precise molar mass, ensuring regulatory-compliant therapeutic drug monitoring [1].

In Vitro Respiratory Disease and COPD Modeling

In cell-culture models of chronic obstructive pulmonary disease (COPD) or chronic bronchitis, the parent prodrug cannot undergo necessary hepatic activation. Procuring the directly active M1 disodium salt allows researchers to accurately study its downstream effects, such as NF-κB pathway inhibition and direct mucin disulfide bond cleavage, without requiring complex cellular co-culture systems [1].

Microbial Adhesion and Biofilm Interference Assays

Due to its unique fimbrial-level interference, this compound is uniquely suited for microbiological assays investigating host-pathogen interactions. It is the exact material required when testing interventions against S. aureus and E. coli colonization on respiratory epithelia, a scenario where standard thiols like NAC are experimentally useless [2].

Dates

Last modified: 08-15-2023

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